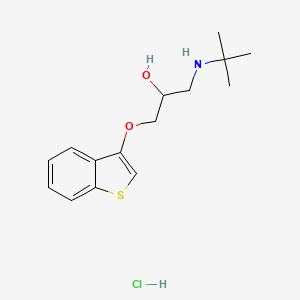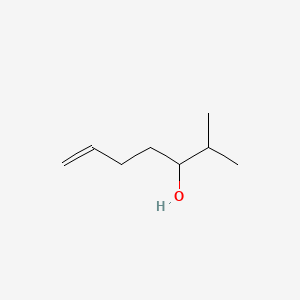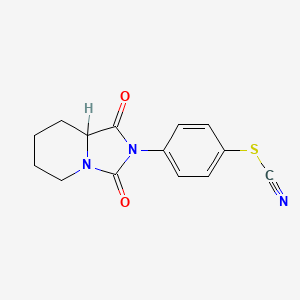
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, a methyl group, and a nitropyridinyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Substitution Reactions: The chlorophenyl and nitropyridinyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can react with piperazine to form the chlorophenyl-piperazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for developing drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine include:
1-(4-Bromophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
1-(4-Chlorophenyl)-2-methyl-4-(3-aminopyridin-4-yl)piperazine:
1-(4-Chlorophenyl)-2-methyl-4-(3-nitrobenzyl)piperazine: The pyridine ring is replaced with a benzyl group, changing its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78069-99-5 |
|---|---|
Formule moléculaire |
C16H17ClN4O2 |
Poids moléculaire |
332.78 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-methyl-4-(3-nitropyridin-4-yl)piperazine |
InChI |
InChI=1S/C16H17ClN4O2/c1-12-11-19(15-6-7-18-10-16(15)21(22)23)8-9-20(12)14-4-2-13(17)3-5-14/h2-7,10,12H,8-9,11H2,1H3 |
Clé InChI |
JNWGJRQWMZFPIO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



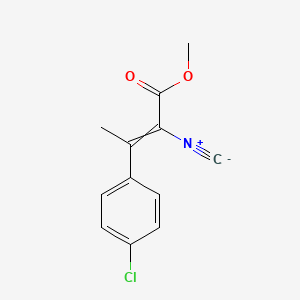

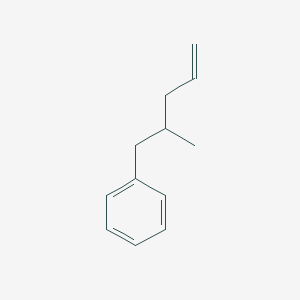

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
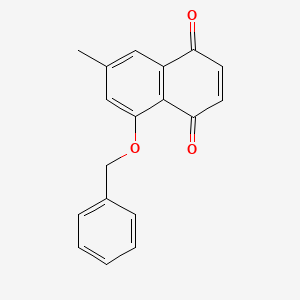
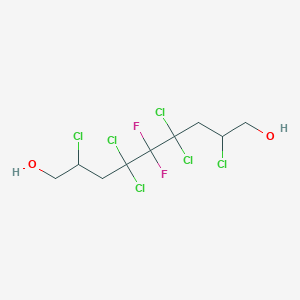
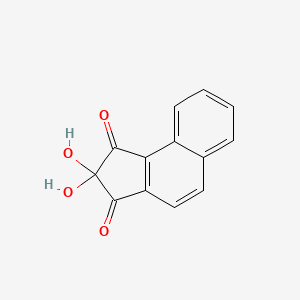
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
